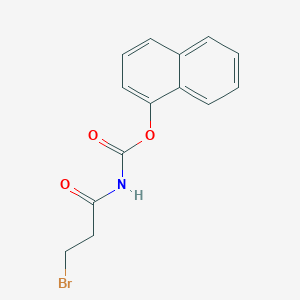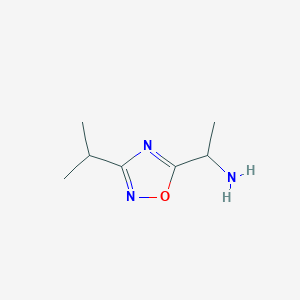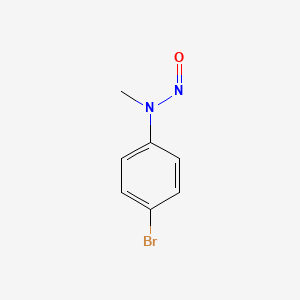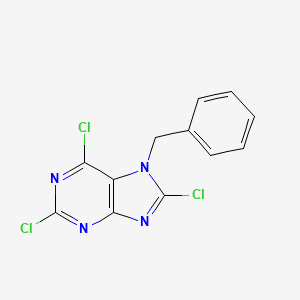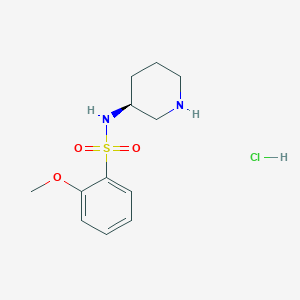
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 2-methoxybenzenesulfonyl chloride with (3S)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide.
Reduction: Formation of 2-methoxy-N-[(3S)-piperidin-3-yl]benzenesulfonic acid.
Substitution: Formation of 2-halogen-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide.
Scientific Research Applications
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It acts as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the replication of bacteria, thereby exerting its antibacterial effects . Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the presence of a methoxy group and a piperidine ring.
Properties
CAS No. |
947532-58-3 |
|---|---|
Molecular Formula |
C12H19ClN2O3S |
Molecular Weight |
306.81 |
IUPAC Name |
2-methoxy-N-[(3S)-piperidin-3-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-10-5-4-8-13-9-10;/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
INNUURYOUYWCOT-PPHPATTJSA-N |
SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@H]2CCCNC2.Cl |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1661674.png)
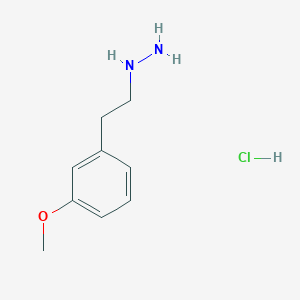
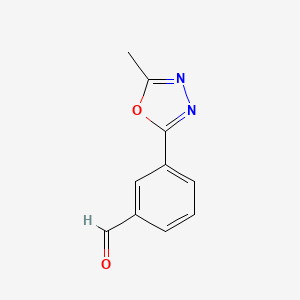

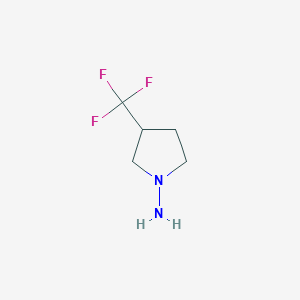
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1661680.png)
![2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B1661681.png)
![1H-Indole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B1661682.png)
